N-[2-[6-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide
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Overview
Description
The compound contains several functional groups including a pyrrolidine ring, a triazolopyridazine ring, and a benzamide group. Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s a common scaffold in medicinal chemistry . The triazolopyridazine is a fused ring system containing nitrogen atoms, which is often seen in pharmaceuticals and materials science. Benzamide is a simple compound consisting of a benzene ring attached to an amide group.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the preparation of the individual rings followed by their connection through a series of reactions. Without specific literature or patents, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups. The pyrrolidine ring would provide stereochemistry, while the triazolopyridazine and benzamide groups could participate in various interactions with biological targets .Scientific Research Applications
Antiviral Activity
While specific studies on this compound are limited, related derivatives have shown antiviral potential. For instance:
Tuberculosis (TB) Research
Although not directly studied, the compound’s structural features may be relevant for TB drug development. Considerations include:
- Pyrazinamide Analogs : Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives could be explored for anti-TB activity .
Imidazole Derivatives
While not identical, the compound shares some features with imidazole derivatives. These compounds have diverse biological activities, including:
Mechanism of Action
properties
IUPAC Name |
N-[2-[6-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2S/c27-19(25-12-4-5-13-25)14-29-18-9-8-16-22-23-17(26(16)24-18)10-11-21-20(28)15-6-2-1-3-7-15/h1-3,6-9H,4-5,10-14H2,(H,21,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMJOCGQRREDOW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=CC=C4)C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[6-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide |
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